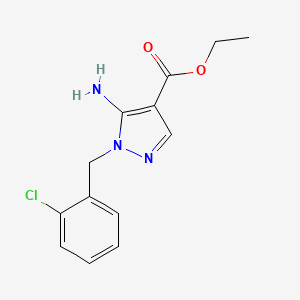

ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a 2-chlorobenzyl substituent at the N1 position and an ester group at the C4 position. The 2-chlorobenzyl group introduces steric and electronic effects due to the ortho-chloro substituent, which may influence molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

ethyl 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)10-7-16-17(12(10)15)8-9-5-3-4-6-11(9)14/h3-7H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLSZKUFTHCDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-chlorobenzylamine with ethyl 3-oxobutanoate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzyl derivatives. These products can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H13ClN3O2

- Molecular Weight : 253.69 g/mol

- IUPAC Name : Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate

The compound features a pyrazole ring substituted with an amino group and a chlorobenzyl moiety, which contributes to its biological activity.

Pharmaceutical Applications

This compound has been investigated for several pharmaceutical applications:

-

Urease Inhibition :

- This compound has shown potential as a urease inhibitor, particularly against the enzyme from Helicobacter pylori, which is significant in treating gastric infections.

- In vitro studies reported IC50 values ranging from 2.85 to 5.83 µM, outperforming standard inhibitors like thiourea (IC50 = 22 µM) .

-

Antitumor Activity :

- Derivatives of this compound have been studied for their effectiveness against various cancer cell lines. Substituents such as bromo and chloro have enhanced antitumor activity compared to hydroxyl or nitro groups .

-

Anti-inflammatory Properties :

- Research indicates that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Agricultural Chemistry

The compound is also being explored in agricultural applications:

- Agrochemical Formulation :

Biochemical Research

In biochemical studies, this compound is utilized for:

- Enzyme Inhibition Studies :

Material Science

The compound's unique properties are being investigated for potential applications in material science:

- Development of New Materials :

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

| Study Focus | Findings |

|---|---|

| Urease Inhibition | High inhibitory activity against Helicobacter pylori urease with low IC50 values . |

| Antitumor Activity | Enhanced effectiveness against cancer cells with specific substituents . |

| Anti-inflammatory Activity | Potential to inhibit inflammatory enzyme pathways . |

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in ) and hydrogen-bonding moieties (e.g., hydroxyl in ) increase melting points compared to simpler substituents like 4-fluorophenyl .

Substituent-Driven Reactivity and Solubility

- Hydrophilicity : The hydroxyl group in improves solubility compared to purely aromatic substituents, which may enhance bioavailability.

Biological Activity

Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2-chlorobenzylamine and ethyl 3-oxobutanoate in the presence of hydrazine hydrate. The process typically involves refluxing the reactants in ethanol, leading to the formation of a pyrazole ring through cyclization.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for potential hydrogen bonding with these targets, influencing their activity. For instance, it may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, derivatives of pyrazoles showed varying degrees of inhibition on COX-1 and COX-2 enzymes, with some analogs demonstrating a selectivity index favoring COX-2 inhibition .

Antitumor Activity

The compound has shown promise in antitumor applications. In vitro studies have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. These effects are often linked to the induction of apoptosis, as evidenced by increased levels of p53 and activated caspases in treated cells .

Antimicrobial Properties

Pyrazole derivatives, including this compound, have been evaluated for their antimicrobial activities. Some studies suggest that they possess significant antibacterial and antifungal properties, potentially making them candidates for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives. Below is a comparison table highlighting key differences:

| Compound Name | Structure | COX-2 Inhibition | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Structure | Moderate | High | Moderate |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Structure | High | Moderate | Low |

| Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | Structure | Low | High | High |

Study on Anti-inflammatory Effects

In a study conducted by Sivaramakarthikeyan et al., various pyrazole derivatives were tested for their anti-inflammatory effects using a rat model. The results indicated that certain derivatives exhibited significant inhibition of edema formation compared to standard anti-inflammatory drugs like celecoxib .

Study on Antitumor Activity

A recent investigation into the antitumor potential of this compound revealed its effectiveness against several cancer cell lines. The study utilized flow cytometry to assess apoptosis induction, finding that this compound significantly increased apoptotic markers in MCF-7 cells at low concentrations .

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines (e.g., 2-chlorobenzyl hydrazine) in alcoholic solvents under reflux (6–24 hours). Post-reaction purification via recrystallization or column chromatography yields the product .

Q. Key Reagents and Conditions

| Reagent | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Ethyl 2-cyano-3-ethoxyacrylate | Ethanol | Reflux | None | 70–85% |

| 2-Chlorobenzyl hydrazine | Methanol | 60–80°C | Acetic acid | 65–90% |

Q. How is the compound characterized structurally?

Q. What reagents and conditions are critical for functional group modifications?

- Oxidation : KMnO/H converts formyl to carboxylic acid groups .

- Reduction : NaBH in methanol reduces aldehydes to hydroxymethyl derivatives .

- Substitution : Amines react with chloro substituents under basic conditions (e.g., triethylamine) .

Q. What methodologies are used to evaluate biological activity?

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence polarization assays for COX-2 or kinase activity .

Advanced Research Questions

Q. How are crystal structures analyzed to resolve conformational ambiguities?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies:

- Dihedral Angles : Between pyrazole and aryl rings (e.g., 0.16° in related derivatives) .

- Hydrogen-Bonding Networks : Intramolecular N–H⋯N/O motifs (S(6) rings) and intermolecular C–H⋯O interactions stabilize 3D packing .

- π–π Stacking : Aromatic centroid distances (3.98–4.34 Å) influence solid-state properties .

Q. How can synthesis yields be optimized for scale-up?

Q. How to address contradictions in reported biological activities?

Q. What role do non-covalent interactions play in molecular stability?

Q. How can crystallography data inform computational modeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.